molecular formula C4H3N2OSe B097483 2-Selenouracil CAS No. 16724-03-1

2-Selenouracil

Cat. No.: B097483
CAS No.: 16724-03-1
M. Wt: 174.05 g/mol
InChI Key: DORROJBNUAGYSZ-UHFFFAOYSA-N
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Description

2-Selenouracil is a selenium-containing analog of uracil, a naturally occurring pyrimidine nucleobase. Selenium, a chalcogen element, replaces the oxygen atom at the second position in the uracil ring, resulting in this compound.

Mechanism of Action

Upon photoirradiation to the bright S2 state, 2-Selenouracil quickly relaxes to its S2 minimum and then moves in an essentially barrierless way to a nearby S2/S1 conical intersection near which the S1 state is populated . Next, the S1 system arrives at an S1/T2/T1 intersection where a large S1/T1 spin–orbit coupling makes the T1 state populated .

Safety and Hazards

According to the Material Safety Data Sheet of 2-Selenouracil, it is not classified as a hazardous substance or mixture .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Selenouracil can be synthesized through the reaction of uracil with selenium reagents. One common method involves the reaction of uracil with selenium dioxide in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction typically proceeds as follows:

Uracil+SeO2This compound+H2O\text{Uracil} + \text{SeO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} Uracil+SeO2​→this compound+H2​O

The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Selenouracil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound is prone to oxidation, especially in the presence of oxidizing agents such as hydrogen peroxide. The oxidation of this compound can lead to the formation of diselenide compounds and other selenium-containing intermediates .

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride. This reaction typically results in the formation of selenol derivatives .

Substitution: this compound can undergo substitution reactions where the selenium atom is replaced by other functional groups. For example, reaction with halogens can lead to the formation of halogenated uracil derivatives .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-Thiouracil: Similar to 2-selenouracil, but with sulfur replacing the oxygen atom at the second position.

    Uracil: The parent compound with oxygen at the second position.

Uniqueness of this compound:

Properties

InChI

InChI=1S/C4H3N2OSe/c7-3-1-2-5-4(8)6-3/h1-2H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORROJBNUAGYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168258, DTXSID10900986
Record name 2-Selenouracil
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URL https://comptox.epa.gov/dashboard/DTXSID80168258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_32
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10900986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16724-03-1
Record name 2-Selenouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016724031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Selenouracil
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Selenouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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